molecular formula C11H13N3O3S B2681516 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide CAS No. 946223-20-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide

Cat. No.: B2681516
CAS No.: 946223-20-7
M. Wt: 267.3
InChI Key: KNYZLQUUEDVRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound’s active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 350.4. Unfortunately, the solubility of the compound is not available.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including those with structural modifications similar to the compound , have been extensively studied for their biological consequences following exposure. These studies have significantly contributed to understanding the toxicological profiles of such compounds, including their usage or proposed usage based on their biological responses, which vary both qualitatively and quantitatively. The environmental toxicology of these materials has also seen considerable exploration, expanding our knowledge on their effects beyond human health implications to include environmental impacts as well (Kennedy, 2001).

Pyrimidine Derivatives and Optical Sensors

The pyrimidine ring, a core component of the compound of interest, has been identified as crucial in developing optical sensors and various biological and medicinal applications. Pyrimidine derivatives' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their significance in both sensing materials and their extensive biological and medicinal applications (Jindal & Kaur, 2021).

Oxazolidinones and Antimicrobial Applications

Within the realm of synthetic antimicrobial agents, oxazolidinones stand out for their unique mechanism of inhibiting protein synthesis, showcasing bacteriostatic activity against critical human pathogens. This class, including linezolid, underscores the potential for developing compounds with novel spectra of activity, particularly against resistant gram-positive organisms. Such research underlines the importance of structural modification for enhancing potency and exploring new therapeutic avenues (Diekema & Jones, 2000).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer and anti-inflammatory activities, among others. This review emphasizes the synthetic strategies employed for derivatives of this scaffold, revealing their significant biological properties and the potential for further exploration in drug development (Cherukupalli et al., 2017).

Safety and Hazards

The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use. Therefore, it should be handled with care, following all safety protocols.

Future Directions

The compound’s unique structure offers opportunities for diverse applications, from drug discovery to catalysis. Its structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . This makes it a promising scaffold for the design of new medicines, including anticancer drugs .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-6-5-18-11-12-7(2)9(10(16)14(6)11)13-8(15)4-17-3/h5H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZLQUUEDVRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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